

(R)-RS 56812 CAS number and chemical properties

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Compound of Interest		
Compound Name:	(R)-RS 56812	
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(R)-RS 56812: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and signaling pathways associated with **(R)-RS 56812**, a potent and selective partial agonist of the 5-HT3 receptor.

Chemical Identity and Properties

(R)-RS 56812, in its hydrochloride salt form, is a well-characterized compound used in neuroscience research. Its unique structure and high affinity for the 5-HT3 receptor make it a valuable tool for studying serotonergic systems and their role in various physiological and pathological processes.

CAS Number: 143339-12-2 (for **(R)-RS 56812** hydrochloride)[1][2][3][4]

Chemical Structure

(Image of the chemical structure of **(R)-RS 56812** hydrochloride would be placed here in a full whitepaper)

Systematic Name: (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide hydrochloride



Quantitative Chemical Data

The following table summarizes the key chemical and physical properties of **(R)-RS 56812** hydrochloride.

Property	Value	Source(s)
Molecular Formula	C18H22ClN3O2	[4]
Molecular Weight	347.84 g/mol	[4]
Solubility	Water: ≤ 34.78 mg/mLDMSO: < 17.39 mg/mL	[1]
Purity	≥99% (by HPLC)	

Note: Data for melting point and boiling point are not readily available in the public domain.

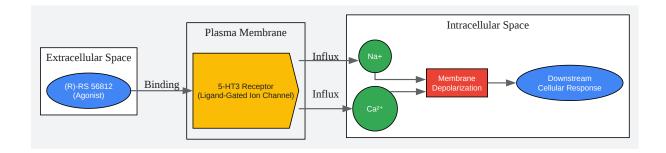
Biological Activity and Signaling Pathway

(R)-RS 56812 acts as a partial agonist at the 5-HT3 receptor, a ligand-gated ion channel. Upon binding, it induces a conformational change in the receptor, leading to the opening of a non-selective cation channel. This results in the rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions, causing depolarization of the neuronal membrane and subsequent cellular responses.

5-HT3 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the 5-HT3 receptor by an agonist like **(R)-RS 56812**.





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Caption: 5-HT3 Receptor Activation and Downstream Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **(R)**-RS 56812.

Synthesis of (R)-RS 56812 (General Approach)

A specific, detailed synthesis protocol for **(R)-RS 56812** is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the coupling of two key intermediates: (R)-3-aminoquinuclidine and a derivative of 1-methyl-1H-indole-3-glyoxylic acid. The following is a generalized protocol for the synthesis of related quinuclidine amide derivatives, which can be adapted by a skilled synthetic chemist.

Materials:

- (R)-3-aminoquinuclidine dihydrochloride
- 1-methyl-1H-indole-3-glyoxylyl chloride (or a similar activated carboxylic acid derivative)
- Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)



• Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

- Free-basing of (R)-3-aminoquinuclidine: Dissolve (R)-3-aminoquinuclidine dihydrochloride in a minimal amount of water and basify to a pH > 11 with a strong base (e.g., NaOH). Extract the free base into an organic solvent (e.g., dichloromethane) and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Filter and concentrate under reduced pressure to obtain the free amine.
- Amide Coupling: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve
 the free-based (R)-3-aminoquinuclidine and the tertiary amine base in the anhydrous
 solvent.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of 1-methyl-1H-indole-3-glyoxylyl chloride in the same anhydrous solvent to the cooled amine solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product.
- Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified product in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent. The precipitate can then be collected by filtration.

5-HT3 Receptor Radioligand Binding Assay



This protocol describes a competitive binding assay to determine the affinity of **(R)-RS 56812** for the 5-HT3 receptor using a radiolabeled antagonist.

Materials:

- Cell membranes expressing the 5-HT3 receptor (e.g., from HEK293 cells)
- Radioligand: [3H]-Granisetron or a similar high-affinity 5-HT3 antagonist
- Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., Ondansetron)
- (R)-RS 56812 solutions of varying concentrations
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well microplates
- Glass fiber filters
- Cell harvester
- · Scintillation counter and scintillation fluid

Procedure:

- Plate Setup: In a 96-well plate, set up the following in triplicate:
 - Total Binding: Assay buffer, radioligand, and cell membrane suspension.
 - Non-specific Binding: Non-specific binding control, radioligand, and cell membrane suspension.
 - Competitive Binding: Solutions of (R)-RS 56812 at various concentrations, radioligand, and cell membrane suspension.
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).



- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through
 glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay
 buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of **(R)-RS 56812**. Determine the IC₅₀ value (the concentration of **(R)-RS 56812** that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

(R)-RS 56812 is a crucial pharmacological tool for the investigation of the 5-HT3 receptor. Its well-defined chemical properties and high selectivity provide researchers with a reliable means to probe the function of this important ion channel in both health and disease. The experimental protocols outlined in this guide offer a starting point for the synthesis and characterization of this and similar compounds, as well as for quantifying their interaction with the 5-HT3 receptor. A thorough understanding of its mechanism of action, as depicted in the signaling pathway, is fundamental for interpreting experimental results and for the development of novel therapeutics targeting the serotonergic system.

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